N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)
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Overview
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is a complex organic compound characterized by the presence of biphenyl and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) typically involves a multi-step process. One common method includes the coupling of 4,4’-dibromobiphenyl with 2-ethenylbenzamide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The biphenyl and benzamide groups facilitate binding through hydrophobic interactions and hydrogen bonding. These interactions can modulate signaling pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4’-aminophenyl)-1,1’-biphenyl-4,4’-diamine: Similar biphenyl structure but with amino groups instead of benzamide.
N,N’-Bis(2-naphthyl)-N,N’-diphenylbenzidine: Contains naphthyl and phenyl groups, used in organic electronics.
Uniqueness
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is unique due to its combination of biphenyl and benzamide groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
88280-70-0 |
---|---|
Molecular Formula |
C30H24N2O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-ethenyl-N-[4-[4-[(2-ethenylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H24N2O2/c1-3-21-9-5-7-11-27(21)29(33)31-25-17-13-23(14-18-25)24-15-19-26(20-16-24)32-30(34)28-12-8-6-10-22(28)4-2/h3-20H,1-2H2,(H,31,33)(H,32,34) |
InChI Key |
RMJKEGOSXWKKLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C=C |
Origin of Product |
United States |
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